- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075

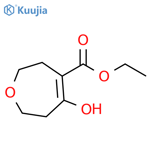

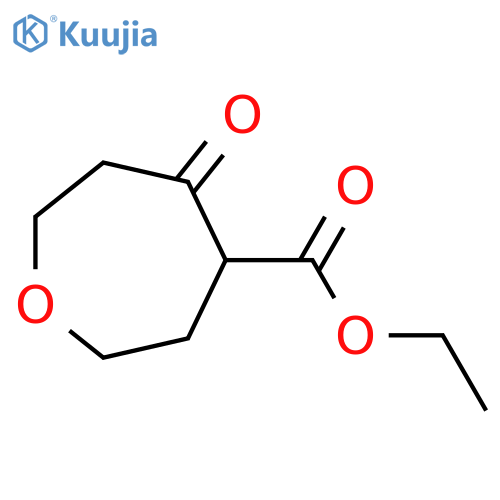

Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure

Nom du produit:ethyl 5-oxooxepane-4-carboxylate

Numéro CAS:938181-32-9

Le MF:C9H14O4

Mégawatts:186.205063343048

MDL:MFCD22544171

CID:2116316

PubChem ID:68930012

ethyl 5-oxooxepane-4-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- ethyl 5-oxooxepane-4-carboxylate

- Ethyl 5-oxo-oxepane-4-carboxylate

- 5-Oxooxepane-4-carboxylic acid ethyl ester

- AB77314

- ETHYL5-OXOOXEPANE-4-CARBOXYLATE

- AKOS027338492

- AS-61014

- Ethyl 5-oxo-4-oxepanecarboxylate

- EN300-256692

- MFCD22544171

- CS-0047300

- W11163

- SY126056

- DA-33740

- 938181-32-9

- SCHEMBL4143964

- FTRZAHWLSIAJSW-UHFFFAOYSA-N

-

- MDL: MFCD22544171

- Piscine à noyau: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3

- La clé Inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N

- Sourire: O=C(C1CCOCCC1=O)OCC

Propriétés calculées

- Qualité précise: 186.08920892g/mol

- Masse isotopique unique: 186.08920892g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

- Complexité: 200

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.4

- Surface topologique des pôles: 52.6Ų

Propriétés expérimentales

- Dense: 1.122±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 280.7±40.0 ºC (760 Torr),

- Point d'éclair: 120.8±27.4 ºC,

- Solubilité: Degré de dissolution (37 g / l) (25 ºC),

ethyl 5-oxooxepane-4-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769054-1g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1g |

$450 | 2024-06-07 | |

| abcr | AB462265-250mg |

Ethyl 5-oxooxepane-4-carboxylate; . |

938181-32-9 | 250mg |

€371.70 | 2024-04-16 | ||

| Enamine | EN300-256692-1.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1.0g |

$450.0 | 2024-06-19 | |

| Enamine | EN300-256692-10.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 10.0g |

$2676.0 | 2024-06-19 | |

| abcr | AB462265-250 mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 250MG |

€493.40 | 2022-06-02 | ||

| 1PlusChem | 1P003AQU-5g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 5g |

$1355.00 | 2024-04-19 | |

| 1PlusChem | 1P003AQU-250mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 250mg |

$349.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 100mg |

¥844.00 | 2024-04-24 | |

| Crysdot LLC | CD11008664-10g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 10g |

$3000 | 2024-07-19 | |

| 1PlusChem | 1P003AQU-100mg |

ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |

938181-32-9 | 98% | 100mg |

$105.00 | 2025-03-21 |

ethyl 5-oxooxepane-4-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

Référence

- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Référence

- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Référence

- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Référence

- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Référence

- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230

ethyl 5-oxooxepane-4-carboxylate Raw materials

ethyl 5-oxooxepane-4-carboxylate Preparation Products

ethyl 5-oxooxepane-4-carboxylate Littérature connexe

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

938181-32-9 (ethyl 5-oxooxepane-4-carboxylate) Produits connexes

- 2229121-22-4(2,2-difluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-amine)

- 1375472-13-1(2-Amino-3-methylcyclopentane-1-carboxylic acid)

- 1806052-19-6(2,3-Bis(trifluoromethyl)-5-hydroxybenzoic acid)

- 1805631-72-4(Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethyl)phenylacetate)

- 25870-69-3(4-Chloro-3'-nitrochalcone)

- 1805354-10-2(3-(Aminomethyl)-2-bromo-5-(difluoromethyl)-4-methylpyridine)

- 1326907-64-5(6-benzyl-3-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one)

- 2171794-20-8(1-3-amino-3-(1-ethyl-1H-imidazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 147317-15-5(Antibiotic PF 1052)

- 690643-97-1(4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Pureté:99%/99%/99%

Quantité:250mg/1g/5g

Prix ($):196.0/401.0/1426.0